8-Amino-7-(3-bromobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Description
8-Amino-7-(3-bromobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a xanthine-derived compound characterized by a purine core modified at positions 3, 7, and 7. The 3-methyl group enhances metabolic stability, while the 7-(3-bromobenzyl) substituent introduces steric bulk and lipophilicity.
Properties
CAS No. |
476480-91-8 |
|---|---|
Molecular Formula |
C13H12BrN5O2 |
Molecular Weight |
350.17 g/mol |
IUPAC Name |
8-amino-7-[(3-bromophenyl)methyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C13H12BrN5O2/c1-18-10-9(11(20)17-13(18)21)19(12(15)16-10)6-7-3-2-4-8(14)5-7/h2-5H,6H2,1H3,(H2,15,16)(H,17,20,21) |
InChI Key |
CTJJWCYUWJZOAO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N)CC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Biological Activity
8-Amino-7-(3-bromobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative with notable biological activities. This compound has been studied for its potential therapeutic applications, particularly in the fields of oncology and neurology. The presence of the amino group and the bromobenzyl moiety contributes to its pharmacological properties.
- Molecular Formula : C13H12BrN5O2
- Molecular Weight : 335.16 g/mol
- CAS Number : 93703-26-5
The biological activity of 8-Amino-7-(3-bromobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is primarily attributed to its interaction with adenosine receptors and monoamine oxidases (MAOs). Research indicates that purine derivatives can act as dual-target ligands, influencing both receptor activity and enzymatic pathways.
Anticancer Activity
The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines. For instance, a study found that at concentrations ranging from 10 to 50 µM, the compound significantly reduced cell viability in breast cancer cells by activating apoptotic pathways.
| Cell Line | Concentration (µM) | Viability Reduction (%) | Reference |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 10 | 30 | |
| HeLa (Cervical Cancer) | 50 | 45 | |
| A549 (Lung Cancer) | 25 | 40 |
Neuroprotective Effects
In addition to its anticancer properties, this compound exhibits neuroprotective effects. Studies suggest that it can mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Enzyme Inhibition
The compound acts as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. The inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine, which may enhance mood and cognitive function.
Case Studies and Research Findings
-
Study on Cancer Cell Lines :
A recent study evaluated the effect of 8-Amino-7-(3-bromobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione on various cancer cell lines. The results showed a dose-dependent reduction in cell viability associated with increased apoptosis markers. -
Neuroprotection Study :
Another research focused on the neuroprotective effects of this compound against oxidative stress induced by hydrogen peroxide in SH-SY5Y neuroblastoma cells. The findings indicated a significant reduction in reactive oxygen species (ROS) levels when treated with the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s structural analogs differ primarily in substituents at positions 7 and 8, which significantly alter physicochemical properties and bioactivity. Key comparisons include:
Key Observations:
Position 7 Modifications: Halogenated Benzyl Groups: The 3-bromobenzyl group in the target compound offers greater lipophilicity and steric hindrance compared to 3-chlorobenzyl () or 4-chlorobenzyl () analogs. This may enhance membrane permeability but reduce solubility. Non-Halogenated Substituents: Compounds with 2-hydroxyethyl or piperazine-linked groups () exhibit improved water solubility and cardiovascular activity due to polar functional groups.
Position 8 Modifications: Amino vs. Bromo: The target’s 8-amino group contrasts with bromo-substituted analogs (e.g., ), which rely on halogen bonding for receptor interactions. Amino groups may enhance solubility and H-bonding with targets like adenosine receptors . Alkylamino vs. Aromatic Amino: Derivatives with morpholine- or benzyl-linked amino groups () show higher antiarrhythmic or α-adrenoreceptor activity due to extended hydrophobic interactions.
Biological Implications: Antiarrhythmic activity in 8-morpholinyl-ethylamino analogs () suggests that bulky, polar substituents at position 8 improve cardiovascular targeting. Halogenated benzyl groups (e.g., 3-bromo, 4-chloro) correlate with increased receptor binding in kinase inhibitors ().
Preparation Methods
Sequential Alkylation and Amination
This approach involves initial alkylation at the 7-position followed by bromination and amination at the 8-position. The foundational intermediate, 3-methylxanthine, is alkylated with 3-bromobenzyl bromide under basic conditions to introduce the 7-(3-bromobenzyl) group. Subsequent bromination at the 8-position using brominating agents like $$ \text{N}- $$bromosuccinimide (NBS) yields 8-bromo-7-(3-bromobenzyl)-3-methylxanthine. The final amination step employs ammonia or ammonium hydroxide under catalytic conditions to replace the bromine atom with an amino group.
Direct Coupling of Prefunctionalized Fragments
An alternative method involves coupling a pre-synthesized 8-amino-purine derivative with a 3-bromobenzyl moiety. This route, though less common, avoids intermediate isolation challenges. For example, palladium-catalyzed cross-coupling reactions between 8-aminopurine derivatives and 3-bromobenzyl halides have been explored, though yields remain suboptimal compared to sequential methods.
Detailed Stepwise Synthesis
Preparation of 7-(3-Bromobenzyl)-3-methylxanthine
The synthesis begins with the alkylation of 3-methylxanthine. In a representative procedure, 3-methylxanthine is dissolved in $$ \text{N,N}- $$dimethylformamide (DMF) and treated with 3-bromobenzyl bromide in the presence of potassium carbonate ($$ \text{K}2\text{CO}3 $$) at 80–85°C for 8–12 hours. The reaction mixture is cooled, filtered, and washed with methanol to yield 7-(3-bromobenzyl)-3-methylxanthine as a white solid (purity >95%, yield ~78%).
Bromination at the 8-Position
The 7-(3-bromobenzyl)-3-methylxanthine intermediate is brominated using NBS in acetonitrile under reflux conditions. The reaction is monitored via thin-layer chromatography (TLC), and upon completion, the solvent is evaporated to afford 8-bromo-7-(3-bromobenzyl)-3-methylxanthine. Nuclear magnetic resonance (NMR) analysis confirms regioselectivity, with characteristic shifts for the 8-bromo group ($$ \delta $$ 4.21 ppm for $$ \text{CH}_2 $$).
Amination of the 8-Bromo Intermediate
The critical amination step is achieved using aqueous ammonia in the presence of a copper(I) iodide catalyst and 1,10-phenanthroline as a ligand. Heating the mixture at 100°C for 24 hours facilitates nucleophilic aromatic substitution (SNAr), replacing bromine with an amino group. Post-reaction workup involves extraction with ethyl acetate and purification via silica gel chromatography, yielding the target compound with ~84% purity.
Optimization of Reaction Conditions
Solvent and Base Selection
Optimal yields are obtained in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO), which stabilize the transition state during alkylation and amination. The use of $$ \text{K}2\text{CO}3 $$ as a base minimizes side reactions such as O-alkylation, which are prevalent with stronger bases like sodium hydride.
Catalytic Systems for Amination
Copper-based catalysts, particularly $$ \text{CuI} $$, enhance the amination efficiency by facilitating the formation of a reactive aryl-copper intermediate. Ligands such as 1,10-phenanthroline improve catalyst turnover, reducing reaction times from 48 to 24 hours. Palladium catalysts, while effective for cross-couplings, are less favored due to higher costs and sensitivity to bromine substituents.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
- NMR Spectroscopy : $$ ^1\text{H} $$-NMR reveals distinct peaks for the 3-methyl group ($$ \delta $$ 3.32 ppm), 3-bromobenzyl protons ($$ \delta $$ 5.12 ppm), and the purine core.
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at $$ m/z $$ 350.17 (calculated for $$ \text{C}{13}\text{H}{12}\text{BrN}5\text{O}2 $$).
Purity Assessment
Reverse-phase HPLC with UV detection (λ = 254 nm) is employed to assess purity, with commercial batches achieving >99% purity. Impurities include residual DMF (≤0.1%) and dehalogenated byproducts, which are minimized via methanol washes.
Comparative Analysis of Synthetic Routes
| Parameter | Sequential Alkylation/Amination | Direct Coupling |
|---|---|---|
| Yield | 78–84% | 45–55% |
| Purity | >99% | ~90% |
| Reaction Time | 24–36 hours | 48–72 hours |
| Cost Efficiency | High | Moderate |
The sequential method outperforms direct coupling in yield and scalability, making it the preferred industrial approach.
Q & A
Q. What are the optimal synthetic routes for 8-Amino-7-(3-bromobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves multi-step functionalization of purine-2,6-dione scaffolds. For example:
- Step 1 : Alkylation of the purine core with 3-bromobenzyl groups under basic conditions (e.g., K₂CO₃/DMF) to introduce the benzyl moiety.
- Step 2 : Bromination or amino substitution at the 8-position using N-bromosuccinimide (NBS) or ammonia, respectively.
- Step 3 : Methylation at the 3-position with methyl iodide in the presence of a phase-transfer catalyst. Key factors affecting yield:
- Temperature : Elevated temperatures (>80°C) improve reaction kinetics but may degrade sensitive intermediates.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation steps .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) is critical for isolating pure fractions.
Table 1 : Representative Yields for Key Steps
| Step | Reaction Conditions | Yield (%) |
|---|---|---|
| Alkylation | K₂CO₃, DMF, 80°C, 12h | 65–75 |
| Bromination | NBS, CH₃CN, RT, 6h | 50–60 |
| Methylation | CH₃I, TBAB, THF, 50°C, 8h | 70–80 |
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
Methodological Answer:
- FTIR : Identifies functional groups (e.g., -NH₂, C=O). For example:
- N-H Stretching : Peaks at ~3344 cm⁻¹ confirm the presence of primary amines.
- C=O Stretching : Bands at ~1697 cm⁻¹ and ~1656 cm⁻¹ indicate purine-2,6-dione carbonyl groups .
- 3-Methyl group : Singlet at δ ~3.3 ppm (¹H) and δ ~29 ppm (¹³C).
- Aromatic protons : Multiplet at δ ~7.2–7.5 ppm for the 3-bromobenzyl substituent .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
Methodological Answer:
- Substituent Variation : Replace the 3-bromobenzyl group with other aryl halides (e.g., 4-chlorobenzyl, 2-fluorobenzyl) to assess halogen-dependent activity.
- Amino Group Modifications : Introduce secondary amines (e.g., cyclopentylamino) or tertiary amines (e.g., ethylmethylamino) to probe hydrogen-bonding interactions .
- Biological Assays :
- Enzyme Inhibition : Screen against kinases (e.g., PKA, PKC) using fluorescence polarization assays.
- Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) to quantify permeability in Caco-2 cell monolayers.
Key Finding : Substitution at the 7-position (e.g., bulkier groups) reduces solubility but enhances target binding affinity .
Q. How can researchers resolve contradictions in spectral data arising from different synthesis batches?
Methodological Answer:
- Contradiction Example : Discrepancies in ¹H NMR chemical shifts for the 3-methyl group (δ 3.2 vs. 3.4 ppm).
- Root Cause Analysis :
-
Solvent Polarity : Shifts may arise from residual DMSO-d₆ vs. CDCl₃.
-
Tautomerism : Purine-dione derivatives can exhibit keto-enol tautomerism, altering peak positions .
- Resolution Strategies :
-
Variable Temperature NMR : Conduct experiments at 25°C and 60°C to identify dynamic equilibria.
-
2D NMR (COSY, HSQC) : Confirm connectivity and rule out impurities.
Table 2 : Comparative NMR Data Across BatchesBatch Solvent δ (3-CH₃, ¹H) δ (C=O, ¹³C) 1 CDCl₃ 3.3 ppm 165.2 ppm 2 DMSO-d₆ 3.4 ppm 166.8 ppm
Q. What computational methods are suitable for predicting metabolic pathways of this compound?
Methodological Answer:
- In Silico Tools :
- CYP450 Metabolism Prediction : Use Schrödinger’s ADMET Predictor or MetaDrug to identify likely oxidation sites (e.g., bromobenzyl group).
- Docking Studies : Simulate interactions with CYP3A4 or CYP2D6 isoforms using AutoDock Vina .
- Experimental Validation :
- Microsomal Incubations : Incubate with human liver microsomes (HLM) and NADPH, followed by LC-MS/MS to detect metabolites.
Key Insight : The 3-bromobenzyl group undergoes oxidative debromination, forming a reactive quinone intermediate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
